Deoxycholic acid-24-13C
Overview
Description
Deoxycholic acid-24-13C, also known as DCA-24-13C or 13C-labeled deoxycholic acid, is a bile acid derivative . It has an empirical formula of 13CC23H40O4 .
Synthesis Analysis
An improved synthesis of 24-13C-labeled bile acids has been achieved using formyl derivatives of bile acids and a modified lead tetraacetate procedure . The formylated bile acids were degraded by lead tetraacetate and lithium chloride to formylated 23-chloronorcholanes in 72-83% yield . Formylated 23-chloronorcholanes were converted to nitriles in dimethylformamide, which were then hydrolyzed to obtain C-24 labeled bile acids in yield of 80-90% of labeled sodium cyanide used .Molecular Structure Analysis
The molecular weight of Deoxycholic acid-24-13C is 393.56 . The SMILES string representation of its structure isC [C@H] (CC [13C] (O)=O) [C@H]1CC [C@H]2 [C@@H]3CC [C@@H]4C [C@H] (O)CC [C@]4 (C) [C@H]3C [C@H] (O) [C@]12C
. Chemical Reactions Analysis
Deoxycholic acid, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis .Physical And Chemical Properties Analysis
Deoxycholic acid-24-13C is a powder . It has a melting point of 171-174 °C .Scientific Research Applications
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Scientific Field : Biological and Medical Research
- Application Summary : Deoxycholic acid-24-13C is used in the tracer study of bile acid metabolism . It has an advantage over the use of tritium- or deuterium-labeled bile acids for metabolic study in that the label is metabolically and chemically stable .
- Methods of Application : An improved synthesis of 24-13C-labeled bile acids has been achieved using formyl derivatives of bile acids and a modified lead tetraacetate procedure . The formylated bile acids were degraded by lead tetraacetate and lithium chloride to formylated 23-chloronorcholanes in 72-83% yield . Formylated 23-chloronorcholanes were converted to nitriles in dimethylformamide, which were then hydrolyzed to obtain C-24 labeled bile acids in yield of 80-90% of labeled sodium cyanide used .
- Results or Outcomes : This method results in a higher yield and a purer product with less manipulation than previously reported procedures for synthesis of labeled bile acids .
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Scientific Field : Clinical Investigation
- Application Summary : Deoxycholic acid-24-13C is used in clinical investigation . The use of compounds labeled with stable isotopes as metabolic tracers has gained importance in clinical investigation .
- Results or Outcomes : The primary advantage of stable isotopes is the lack of radiation hazard, so that they can be used in infants, pregnant women, and the general population .
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Scientific Field : Fat Emulsification
- Application Summary : As a bile acid, deoxycholic acid emulsifies fat in the gut . Synthetically derived deoxycholic acid, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis .
- Results or Outcomes : This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .
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Scientific Field : Clinical Investigation
- Application Summary : Deoxycholic acid-24-13C is used in clinical investigation . The use of compounds labeled with stable isotopes as metabolic tracers has gained importance in clinical investigation .
- Results or Outcomes : The primary advantage of stable isotopes is the lack of radiation hazard, so that they can be used in infants, pregnant women, and the general population .
-
Scientific Field : Fat Emulsification
- Application Summary : As a bile acid, deoxycholic acid emulsifies fat in the gut . Synthetically derived deoxycholic acid, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis .
- Results or Outcomes : This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .
Safety And Hazards
properties
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i22+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGVEGMKQFWNSR-JJUQXLBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736186 | |
Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(24-~13~C)cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxycholic acid-24-13C | |
CAS RN |
52886-37-0 | |
Record name | Cholan-24-oic-24-13C acid, 3,12-dihydroxy-, (3α,5β,12α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52886-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(24-~13~C)cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Deoxycholic acid-24-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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